
N-Acetyl-1-methyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-1-methyl-L-histidine is a derivative of L-histidine, an essential amino acid. This compound is characterized by the acetylation of the amino group and methylation of the imidazole ring. It is a monocarboxylic acid anion that plays a significant role as a metabolite in human blood serum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-1-methyl-L-histidine involves the acetylation of L-histidine followed by methylation. The reaction typically employs acetyl chloride or acetic anhydride as acetylating agents under basic conditions. The methylation of the imidazole ring can be achieved using methyl iodide in the presence of a base like sodium hydride .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving purification steps like crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetyl-1-methyl-L-histidine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the acetyl group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, basic conditions.
Major Products:
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of N-acetyl-L-histidine.
Substitution: Formation of various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-1-methyl-L-histidine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role as a metabolite in human blood serum and its involvement in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and as an additive in nutritional supplements
Wirkmechanismus
The mechanism of action of N-Acetyl-1-methyl-L-histidine involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-1-methyl-L-histidine can be compared with other similar compounds like:
N-Acetyl-L-histidine: Similar structure but lacks the methyl group on the imidazole ring.
1-Methyl-L-histidine: Similar structure but lacks the acetyl group.
N-Acetyl-3-methyl-L-histidine: Similar structure but with a methyl group at a different position on the imidazole ring
Uniqueness: this compound is unique due to its specific acetylation and methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
84285-33-6 |
|---|---|
Molekularformel |
C9H13N3O3 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
(2S)-2-acetamido-3-(1-methylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O3/c1-6(13)11-8(9(14)15)3-7-4-12(2)5-10-7/h4-5,8H,3H2,1-2H3,(H,11,13)(H,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
GVRCKHXHWSYDEF-QMMMGPOBSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CC1=CN(C=N1)C)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CC1=CN(C=N1)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


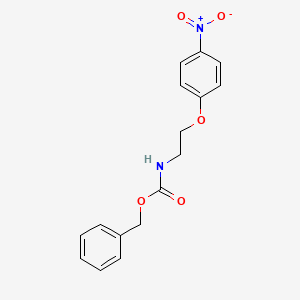
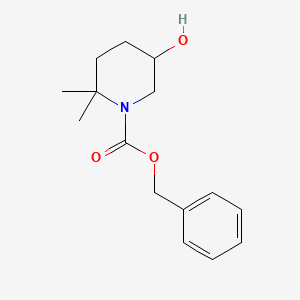
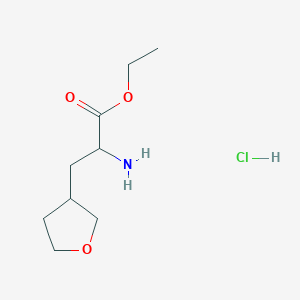
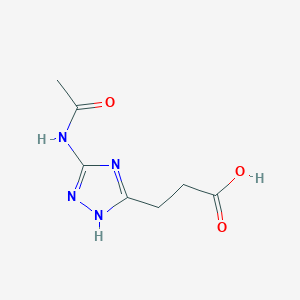
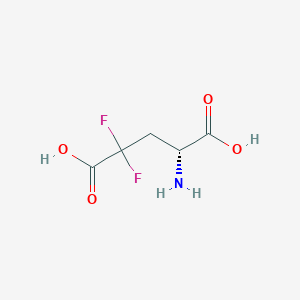
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13496934.png)

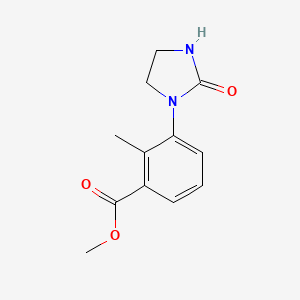

![tert-butyl N-(3-aminopropoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13496951.png)


![(1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B13496960.png)

